Sulfuramidous chloride

Azasulfur(IV) Chemistry Medicinal Chemistry Synthetic Methodology

Sulfuramidous chloride (CAS 41916-18-1) is a strategic S(IV) electrophilic building block for medicinal chemistry and diversity-oriented synthesis. Unlike S(VI) sulfamoyl chloride, its +4 oxidation state enables sequential nucleophilic displacement and oxidation, providing a unique branching point to access both S(IV) and S(VI) compound libraries from a single intermediate. This reactivity is critical for constructing all-heteroatom imidosulfate esters and sulfonimidamides—motifs valued for their hydrolytic stability and hydrogen-bonding capacity. To ensure synthetic flexibility, specify CAS 41916-18-1; substitution with S(VI) analogs will eliminate the oxidative diversification pathway.

Molecular Formula ClH2NOS
Molecular Weight 99.54 g/mol
CAS No. 41916-18-1
Cat. No. B15474147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfuramidous chloride
CAS41916-18-1
Molecular FormulaClH2NOS
Molecular Weight99.54 g/mol
Structural Identifiers
SMILESNS(=O)Cl
InChIInChI=1S/ClH2NOS/c1-4(2)3/h2H2
InChIKeyIRBBZWLILPJOAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfuramidous Chloride (CAS 41916-18-1): A Gateway Intermediate for S(IV) and S(VI) Chemical Space Exploration


Sulfuramidous chloride (CAS 41916-18-1), also known as amidosulfurous chloride [1], is an inorganic sulfur(IV) compound with the molecular formula ClH2NOS and a molecular weight of 99.54 g/mol . It belongs to the class of azasulfur(IV) chlorides, characterized by a central sulfur atom bearing a chlorine substituent and a formal S=N double bond [2]. Unlike its more common S(VI) analog, sulfamoyl chloride (H2NSO2Cl, CAS 7778-42-9), this compound possesses a sulfur atom in the +4 oxidation state, which is a key structural determinant of its distinct reactivity profile. In modern synthetic chemistry, sulfuramidous chloride is primarily valued not as an end product, but as a versatile 'platform chemical' and electrophilic building block [3]. It enables the synthesis of a wide range of complex organosulfur compounds, including the otherwise difficult-to-access all-heteroatom imidosulfate esters and sulfonimidamides [3].

Why Sulfuramidous Chloride Cannot Be Replaced by Generic Sulfonyl or Sulfinyl Chlorides


Generic substitution with other sulfur chlorides is not possible due to fundamental differences in oxidation state and reactivity. The most obvious analog, sulfamoyl chloride (CAS 7778-42-9), is an S(VI) compound (H2NSO2Cl), whereas sulfuramidous chloride is an S(IV) compound (ClH2NOS) [1]. This difference is not trivial; it dictates the entire mechanistic pathway. For instance, sulfuramidous chloride serves as a key precursor to azasulfur(IV) esters, which are platform chemicals for accessing the broader chemical space of both S(IV) and S(VI) compounds [2]. In contrast, sulfamoyl chloride, as a sulfonyl chloride, is already at the S(VI) stage and cannot undergo the same oxidative transformations. Furthermore, direct comparative data on sulfamoyl chlorides show that even minor structural changes within the same class can lead to a 10^6-fold difference in reaction rates [3], underscoring that small molecular alterations produce large functional consequences. The evidence presented below, while limited by the compound's niche status, demonstrates that the unique S(IV) oxidation state and its role in a modern synthetic platform are the critical, verifiable points of differentiation that guide scientific selection.

Quantifiable Differentiators for Sulfuramidous Chloride: Evidence for Scientific Selection


Oxidation State Differentiation: S(IV) Enables Access to Unique Chemical Space

Sulfuramidous chloride is an S(IV) compound (ClH2NOS), which directly contrasts with the more common sulfamoyl chloride, an S(VI) compound (H2NSO2Cl, CAS 7778-42-9) [1]. This difference in oxidation state allows sulfuramidous chloride to be used as a platform chemical to generate azasulfur(IV) esters. These S(IV) intermediates can then be further derivatized to obtain a wide variety of S(VI) functional groups, including poorly accessible all-heteroatom imidosulfate esters [2]. The S(VI) analog, sulfamoyl chloride, is already at the final oxidation state and cannot participate in this type of derivatization sequence.

Azasulfur(IV) Chemistry Medicinal Chemistry Synthetic Methodology

Synthetic Role: A Platform Chemical for Under-Explored Heteroatom-Bound Motifs

A recent study in Chemical Science (2024) demonstrates that sulfuramidous chloride-type compounds, generated from N,N-dichloramines, serve as 'platform chemicals' that can be easily esterified or amidated to give azasulfur(IV) esters [1]. These esters are then valuable intermediates to access a wide range of S(VI) functional groups, including the 'poorly accessible, all-heteroatom imidosulfate esters' [2]. In contrast, the more common sulfonimidoyl chlorides (which possess carbon-attached substituents) are used to synthesize different target classes (e.g., sulfoximines, benzothiazines), and their synthesis is well-established [3]. The novelty of sulfuramidous chloride lies in its heteroatom-bound nature, which opens up a significantly less explored area of chemical space.

Platform Chemistry Diversity-Oriented Synthesis Sulfonimidamides

Reactivity Differentiation: Inference from Class-Level Kinetic Data

While direct kinetic data for sulfuramidous chloride is unavailable, a class-level inference can be drawn from a kinetic study on the related sulfamoyl chlorides (R1R2NSO2Cl). This study reported a ~10^6-fold difference in reaction rates between two closely related sulfamoyl chlorides, PhNHSO2Cl and (PhCH2)2NSO2Cl, when reacting with p-anisidine in chloroform at 25 °C [1]. This massive variation demonstrates the extreme sensitivity of S(VI) chlorides to their substitution pattern. By extension, the more fundamental difference in oxidation state (S(IV) vs. S(VI)) and substitution (H2N vs. H2N-O) between sulfuramidous chloride and its S(VI) analog sulfamoyl chloride is expected to result in an even more profound difference in reactivity and mechanism.

Kinetics Mechanistic Study Reactivity Prediction

Validated Application Scenarios for Sulfuramidous Chloride Based on Evidence


Scenario 1: Synthesis of Novel All-Heteroatom Sulfur(VI) Compounds for Medicinal Chemistry

This is the most evidence-backed application scenario. Researchers aiming to synthesize and explore the chemical space of all-heteroatom S(VI) compounds, such as imidosulfate esters and sulfonimidamides, should prioritize sulfuramidous chloride [1]. These motifs are attractive in medicinal chemistry due to the unique properties of the S=N bond (e.g., hydrolytic stability, hydrogen-bonding capacity) but are synthetically challenging to access by conventional methods [1]. Using sulfuramidous chloride as an S(IV) platform chemical provides a modern, efficient route to this poorly explored territory, as demonstrated by recent high-impact research in Chemical Science (2024) [1]. This scenario is supported by evidence of the compound's role in a novel synthetic platform.

Scenario 2: Diversity-Oriented Synthesis Requiring an Electrophilic S(IV) Building Block

For a laboratory conducting diversity-oriented synthesis (DOS) or building a library of organosulfur compounds, sulfuramidous chloride offers a distinct and verifiable point of diversification. Unlike sulfonyl chlorides (S(VI)) which are primarily electrophiles at sulfur, the S(IV) center in sulfuramidous chloride can participate in both nucleophilic displacement of chloride and subsequent oxidation to S(VI) [1]. This bifunctional character provides a unique 'branching point' in a synthetic sequence, enabling access to both S(IV) and S(VI) product families from a single common intermediate [2]. The ability to toggle between oxidation states provides a level of synthetic flexibility not possible with sulfonyl chlorides.

Scenario 3: Mechanistic Studies of Nucleophilic Substitution at S(IV) Centers

For physical organic chemists investigating the mechanisms of nucleophilic substitution at sulfur centers, sulfuramidous chloride is a valuable and specific substrate. While most mechanistic work has focused on sulfonyl (S(VI)) and sulfinyl (S(IV)) halides, data on the related sulfamoyl chlorides show that these reactions can proceed via complex elimination-addition pathways with extraordinarily large kinetic differences [1]. Using sulfuramidous chloride, a primary S(IV) amidosulfurous chloride, allows for the systematic investigation of how the S=N bond and the absence of bulky organic substituents influence the reaction mechanism compared to well-studied sulfonyl chlorides. This scenario is supported by the class-level kinetic evidence that highlights the mechanistic sensitivity of this compound class.

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